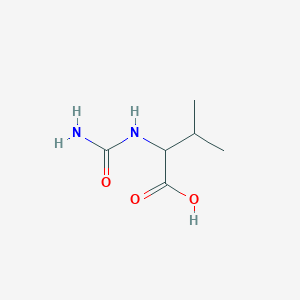

3-Methyl-2-ureido-butyric acid

Description

Significance in Contemporary Chemical and Biological Investigations

The significance of 3-methyl-2-ureido-butyric acid and its enantiomers in scientific research is multifaceted, spanning from fundamental enzymatic studies to metabolomics and synthetic chemistry.

In the realm of biotechnology and enzymatic studies, N-carbamoyl-D-valine is a key intermediate in the "hydantoinase process," a biocatalytic method for producing enantiomerically pure D-amino acids. This process utilizes a cascade of enzymes, including D-hydantoinase and D-carbamoylase (also known as N-carbamoyl-D-amino acid amidohydrolase), to convert 5-monosubstituted hydantoins into N-carbamoyl-D-amino acids, which are then hydrolyzed to the corresponding D-amino acid. mdpi.com The efficiency of D-carbamoylases in processing substrates like N-carbamoyl-D-valine is a subject of ongoing research to improve the industrial production of D-amino acids, which are important building blocks for pharmaceuticals, such as beta-lactam antibiotics. drugbank.com

Conversely, N-carbamoyl-L-valine is a substrate for L-specific amidohydrolases, such as N-carbamoyl-L-amino acid amidohydrolase. The study of these enzymes and their interaction with N-carbamoyl-L-valine provides insights into their substrate specificity and potential for producing optically pure L-amino acids. However, some enzymes show lower activity towards the branched-chain N-carbamoyl-L-valine compared to linear substrates, a phenomenon attributed to steric hindrance from the valine side chain.

From a biological and metabolic perspective, N-carbamoylvaline has been identified in metabolomic profiling studies, which analyze the complete set of small-molecule metabolites in a biological sample. For instance, N-carbamoylvaline has been detected as one of many altered metabolites in patients with bacterial sepsis, highlighting potential disruptions in amino acid metabolism during such conditions. nih.gov Furthermore, elevated levels of branched-chain amino acids, including valine, and their derivatives have been associated with an increased risk of developing type 2 diabetes. harvard.edu

In synthetic organic chemistry, the carbamoyl-valine structure is used as a starting material for the synthesis of more complex molecules. For example, it can be used to create chiral pyrimidin-2(1H)-ones. urfu.ru

Interactive Data Tables

Below are tables summarizing key data related to this compound (N-carbamoylvaline).

Table 1: Physicochemical Properties of N-carbamoyl-D-valine This table contains computed and experimental data for the D-enantiomer.

| Property | Value | Source |

| Molecular Formula | C6H12N2O3 | nih.gov |

| Molecular Weight | 160.17 g/mol | nih.gov |

| State | Solid | drugbank.com |

| Water Solubility (predicted) | 21.4 mg/mL | drugbank.com |

| logP (predicted) | -0.63 | drugbank.com |

| pKa (Strongest Acidic, predicted) | 4.02 | drugbank.com |

| pKa (Strongest Basic, predicted) | -2 | drugbank.com |

Table 2: Spectroscopic Data for N-carbamoyl-L-valine This table provides characteristic spectroscopic data for the L-enantiomer.

| Technique | Observation | Source |

| FT-IR | C=O stretch at ~1680 cm⁻¹ | |

| N–H bend at ~1550 cm⁻¹ | ||

| ¹H NMR | Methyl groups (δ 0.9–1.2 ppm) | |

| α-proton (δ 3.2–3.5 ppm) | ||

| Carbamoyl (B1232498) NH₂ (δ 6.5–7.0 ppm) | ||

| Mass Spectrometry | Exact Mass: 160.08479225 Da | nih.gov |

Table 3: Research Findings on N-carbamoylvaline This table highlights key research findings related to N-carbamoylvaline and its enantiomers.

| Research Area | Finding | Compound | Source |

| Enzymology | Substrate for D-carbamoylase in the "hydantoinase process" for D-amino acid production. | N-carbamoyl-D-valine | mdpi.com |

| Enzymology | Substrate for N-carbamoyl-L-amino acid amidohydrolases, though with lower activity compared to linear substrates. | N-carbamoyl-L-valine | |

| Metabolomics | Identified as an altered metabolite in leucine, isoleucine, and valine metabolism in patients with bacterial sepsis. | N-carbamoylvaline | nih.gov |

| Metabolomics | Elevated levels of branched-chain amino acids, including valine, are associated with an increased risk of developing type 2 diabetes. | Valine | harvard.edu |

| Chemical Synthesis | Used as a precursor for the synthesis of chiral pyrimidin-2(1H)-ones. | N-carbamoyl-L-valine | urfu.ru |

| Chemical Synthesis | Can be synthesized by reacting the corresponding amino acid with potassium cyanate (B1221674) in an aqueous solution. | N-carbamoyl-L-valine |

Structure

3D Structure

Properties

IUPAC Name |

2-(carbamoylamino)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-3(2)4(5(9)10)8-6(7)11/h3-4H,1-2H3,(H,9,10)(H3,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXMIYHOSFNZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408862 | |

| Record name | 2-(carbamoylamino)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26081-00-5 | |

| Record name | 2-(carbamoylamino)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Laboratory-Scale Synthesis Routes

The most common and direct route to 3-Methyl-2-ureido-butyric acid involves the reaction of L-valine with a carbamoylating agent. One of the well-documented methods is the use of an alkali metal cyanate (B1221674), such as potassium cyanate (KCNO). In this procedure, L-valine is dissolved in water, and potassium cyanate is added. The reaction's progress and yield are highly dependent on the pH, which is typically maintained around 7.5 to facilitate the nucleophilicity of the amino group.

Another established method involves the direct condensation of L-valine with urea (B33335). researchgate.net This approach is often preferred due to the low cost and stability of urea. The reaction is generally carried out in an aqueous solution at elevated temperatures, typically between 60-80°C. More recent advancements have demonstrated that this synthesis can be accelerated using microwave irradiation, which significantly reduces reaction times. researchgate.net In this microwave-assisted method, the sodium salt of L-valine is reacted with urea. researchgate.net

| Method | Precursor | Key Reagent | Typical Conditions | Reference |

| Cyanate Condensation | L-Valine | Potassium Cyanate (KCNO) | Aqueous solution, pH ~7.5 | |

| Urea Condensation | L-Valine | Urea | Aqueous solution, 60-80°C | |

| Microwave-Assisted | L-Valine Sodium Salt | Urea | Microwave irradiation | researchgate.net |

This table provides a summary of established laboratory-scale synthesis routes for this compound.

In the synthesis of this compound, urea serves as the source of the carbamoyl (B1232498) group (NH₂CO). At elevated temperatures in aqueous solutions, urea undergoes decomposition to form ammonium (B1175870) cyanate, which exists in equilibrium with isocyanic acid (HNCO) and ammonia. mdpi.com It is the highly reactive isocyanic acid that acts as the key electrophile in the reaction with L-valine. mdpi.com

Potassium cyanate, when used, provides a direct source of the cyanate ion (OCN⁻) in solution, which in the presence of protons, forms isocyanic acid. This bypasses the need for the in-situ generation from urea, which can sometimes be the rate-limiting step. researchgate.net Regardless of the initial reagent, the crucial reactive species that attacks the amino acid is isocyanic acid.

Condensation Reactions with Amino Acid Precursors (e.g., L-Valine)

Mechanistic Elucidation of Formation

The formation of the ureido linkage in this compound follows fundamental principles of organic chemistry, specifically nucleophilic addition to a carbonyl group.

The reaction is initiated by the nucleophilic attack of the amino group of L-valine on the electrophilic carbon atom of isocyanic acid. mdpi.com For the amino group to be an effective nucleophile, it needs to be in its unprotonated, free base form (-NH₂). The pKa of the α-amino group of valine is approximately 9.6. Therefore, maintaining the reaction pH in a slightly alkaline or neutral range (around 7.5-8) ensures a sufficient concentration of the deprotonated form to initiate the attack.

The mechanism can be described as follows:

Generation of the Electrophile : Urea decomposes upon heating to form isocyanic acid (HNCO) and ammonia. mdpi.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the L-valine amino group attacks the electrophilic carbonyl carbon of isocyanic acid.

An alternative pathway for the formation of N-carbamoyl amino acids is through the hydrolysis of hydantoins (cyclic ureides). researchgate.netresearchgate.net This ring-opening reaction also proceeds via nucleophilic attack, in this case by a hydroxide (B78521) ion on one of the carbonyl carbons of the hydantoin (B18101) ring, eventually leading to the formation of the N-carbamoyl amino acid. researchgate.net

Deprotonation and Nucleophilic Attack Principles

Optimization Strategies in Synthesis

Several strategies can be employed to optimize the synthesis of this compound, focusing on improving yield, purity, and reaction time.

Key parameters for optimization include:

Temperature : In the urea-based synthesis, temperature control is critical. While higher temperatures (80-90°C) increase the rate of urea decomposition to the necessary isocyanic acid intermediate, excessively high temperatures can lead to unwanted side reactions or decomposition of the product. researchgate.net

Reagent Stoichiometry : Utilizing an excess of urea can drive the reaction towards completion by ensuring a continuous supply of isocyanic acid. researchgate.net However, this necessitates more rigorous purification steps to remove unreacted urea. researchgate.net

pH Control : As previously mentioned, maintaining the pH in the optimal range (around 7.5-8) is crucial for ensuring the nucleophilicity of the L-valine amino group.

Microwave Assistance : The use of microwave irradiation has been shown to be a highly effective method for accelerating the reaction between the sodium salt of L-valine and urea, offering a significant reduction in reaction time compared to conventional heating. researchgate.net

| Parameter | Effect on Synthesis | Typical Optimized Condition | Reference |

| Temperature | Affects rate of isocyanic acid formation and potential for side reactions. | 80-90°C for urea-based synthesis. | researchgate.net |

| Urea Concentration | Excess urea can increase yield by shifting equilibrium. | A molar excess of urea relative to L-valine. | researchgate.net |

| pH | Controls the deprotonation and nucleophilicity of the amino group. | pH 7.5-8 | |

| Reaction Time | Shorter times are desirable for efficiency; can be reduced with microwave. | Can be reduced to hours or less with microwave heating. | researchgate.net |

This table outlines key optimization strategies for the synthesis of this compound.

Chemical Reactivity and Transformation Pathways

The chemical behavior of this compound is dictated by the interplay of its three primary functional groups: the carboxylic acid, the ureido group, and the isopropyl side chain.

Oxidation Reactions

The oxidation of this compound can lead to the formation of oxo derivatives. While specific, detailed studies on the oxidation of this particular compound are not extensively documented, the general principles of organic chemistry suggest that the tertiary carbon of the isopropyl group could be a potential site for oxidation under strong oxidizing conditions, although this would likely require harsh conditions and may lead to degradation.

| Reactant | Oxidizing Agent | Potential Product(s) | Reference |

| This compound | General Oxidizing Agents (e.g., H₂O₂) | Oxo derivatives |

Reduction Reactions

Information regarding the specific reduction reactions of this compound is limited in the scientific literature. However, based on the functional groups present, the carboxylic acid moiety is the most likely site for reduction. Standard reducing agents used in organic synthesis, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃), are capable of reducing carboxylic acids to their corresponding primary alcohols.

Therefore, it can be postulated that the reduction of this compound would yield 2-ureido-3-methyl-1-butanol. The ureido group is generally stable under these reducing conditions.

| Reactant | Reducing Agent | Potential Product |

| This compound | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 2-ureido-3-methyl-1-butanol |

Nucleophilic Substitution Reactions

The ureido group of this compound is susceptible to nucleophilic substitution reactions, with hydrolysis being the most prominent example. This reaction involves the cleavage of the N-carbamoyl bond.

Under acidic or basic conditions, or catalyzed by enzymes such as N-carbamoyl-D-amino acid hydrolase, the ureido group can be hydrolyzed to yield valine, ammonia, and carbon dioxide. The enzymatic hydrolysis is particularly significant in biotechnological applications, such as the production of optically pure D-amino acids. The mechanism of enzymatic hydrolysis involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbonyl carbon of the ureido group.

Besides hydrolysis, the ureido group can theoretically undergo substitution with other nucleophiles, leading to the formation of different substituted valine derivatives, although specific examples for this compound are not widely reported.

| Reaction Type | Reagents/Conditions | Products | Significance |

| Hydrolysis | Acid, Base, or N-carbamoyl-D-amino acid hydrolase | Valine, Ammonia, Carbon Dioxide | Production of optically pure amino acids, metabolic pathway |

| General Substitution | Nucleophiles | Substituted valine derivatives | Potential for creating novel amino acid derivatives |

Design, Synthesis, and Evaluation of Structural Analogs and Derivatives

Strategies for Derivative Synthesis

The synthesis of derivatives of 3-Methyl-2-ureido-butyric acid involves several established and innovative chemical strategies. These approaches allow for the targeted modification of specific parts of the molecule, including the urea (B33335) moiety, the carboxylic acid, and the core amino acid scaffold.

A common strategy for creating derivatives involves introducing various aryl (aromatic ring) and alkyl (carbon chain) groups onto the urea portion of the molecule. This is often accomplished by reacting an appropriate amino acid ester, derived from valine, with a selected isocyanate. For example, the reaction with phenyl isocyanate leads to the incorporation of a phenyl group, yielding compounds like 3-methyl-2-(3-phenyl-ureido)-butyric acid methyl ester.

Structure-activity relationship (SAR) studies on other urea-based compounds have demonstrated that the nature of these substitutions is critical for biological activity. Research into adamantyl urea derivatives as anti-tuberculosis agents revealed that bulky alkyl groups (like adamantyl) and aryl-substituted ureas are favored for maximal activity. researchgate.net This suggests that a significant, often lipophilic, substituent on the terminal nitrogen of the urea can be a key determinant of a compound's efficacy. researchgate.net

The carboxylic acid group is a primary site for chemical modification, frequently being converted into an ester, such as a methyl ester. This transformation can alter the compound's polarity, solubility, and ability to permeate biological membranes. The synthesis of these esters is typically straightforward, often achieved through acid-catalyzed esterification with the corresponding alcohol, such as methanol. researchgate.netgoogle.com

Specific examples of this modification are found in the synthesis of various analogs. In the creation of benzothiazole (B30560) derivatives, the carboxylic acid of the N-carbamoyl amino acid is esterified to yield the corresponding methyl ester. nih.govmdpi.com Similarly, the commercially available analog 3-methyl-2-(3-phenyl-ureido)-butyric acid methyl ester highlights this common derivatization strategy. The reaction to form methyl esters can be achieved under various conditions, including using methyl iodide in a suitable solvent like DMF. nih.gov

Incorporating heterocyclic rings is a powerful method for generating structural diversity and modulating biological activity. The benzothiazole ring system, known for its presence in a wide array of pharmacologically active compounds, has been successfully integrated into the this compound scaffold. nih.govmdpi.com A synthetic methodology involves the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, including L-valine, which possesses the 3-methyl-butyric acid backbone. nih.gov This process leads to the formation of urea derivatives that merge the amino acid and benzothiazole moieties. nih.govmdpi.com

Another example involves the condensation of N-carbamoyl derivatives of amino acids with 1,1,3,3-tetramethoxypropane (B13500) to synthesize pyrimidin-2(1H)-ones containing chiral amino acid fragments. znaturforsch.com These strategies demonstrate the versatility of using the ureido-butyric acid structure as a building block for more complex heterocyclic systems.

The fundamental structure of this compound is intrinsically linked to the amino acid valine, from which it is derived. scbt.comchemsrc.com Consequently, many synthetic strategies leverage chiral amino acids as starting materials to ensure the production of enantiomerically pure or enriched derivatives. Chirality is known to be a critical factor for bioactivity, making stereocontrolled synthesis highly important. znaturforsch.com

Research has shown the successful use of a series of chiral amino acids, such as L-glycine, L-alanine, L-phenylglycine, L-valine, and L-leucine, to react with 2-aminobenzothiazole (B30445) precursors. nih.govmdpi.comresearchgate.net This approach directly transfers the stereochemistry of the starting amino acid to the final benzothiazole-urea derivative, providing a reliable method for creating specific stereoisomers for biological evaluation. nih.govresearchgate.net

Integration of Heterocyclic Systems (e.g., Benzothiazole)

Stereochemical Considerations in Derivative Design

The stereochemistry of this compound derivatives is a paramount consideration in their design and synthesis. The carbon atom to which the ureido and isopropyl groups are attached is a chiral center, meaning the molecule can exist in different three-dimensional arrangements (enantiomers). This chirality is often crucial for biological activity, as molecular targets like enzymes and receptors are themselves chiral and may interact differently with different stereoisomers. znaturforsch.com

Synthetic approaches that begin with chiral amino acids, such as L-valine, are employed to control the stereochemical outcome of the final product. nih.gov The reactions are often stereoselective, yielding a single predominant stereoisomer. researchgate.net The absolute configuration of these complex derivatives has been unambiguously confirmed through advanced analytical techniques, including X-ray diffraction analysis, which provides a detailed 3D map of the molecule's structure. nih.govmdpi.comresearchgate.net This rigorous characterization is essential for understanding how the specific spatial arrangement of atoms influences the molecule's function.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are conducted to understand how specific structural features of a molecule relate to its biological effect. For derivatives of this compound, SAR studies aim to identify which parts of the molecule are essential for activity and how modifications can enhance potency or selectivity.

Key findings from research on related urea compounds provide valuable insights:

Urea Substituents: In a series of adamantyl urea derivatives, a clear SAR emerged that favored bulky alkyl (like adamantyl) and aryl substituents for potent anti-tubercular activity. researchgate.net This indicates that the size and lipophilicity of the group at this position can be a primary driver of biological function.

Heterocyclic Moieties: The integration of heterocyclic systems like benzothiazole is a strategy rooted in the known broad-spectrum biological activities of this class of compounds. mdpi.comnih.gov By attaching the chiral ureido-acid side chain, researchers aim to create novel compounds with unique or improved pharmacological profiles. nih.govresearchgate.net

Alkyl Chain Modifications: Even subtle changes can have a significant impact. In studies on other complex natural product analogs, the substitution of a methyl group with a slightly larger ethyl group at a key position was shown to alter antibacterial activity, demonstrating the high degree of structural specificity often required for a biological response. nih.gov

These studies collectively underscore that the potency and function of this compound derivatives are highly dependent on the specific combination of their structural components, including the nature of the urea substituents, the presence of heterocyclic systems, and the precise stereochemistry of the chiral center.

Synthesized Derivatives Data

The following table details specific derivatives of this compound that have been synthesized, highlighting the modifications made to the parent structure.

| Derivative Name | Modification Type(s) | Starting Amino Acid | Yield | Reference(s) |

| 3-Methyl-2-[3-(3-Methyl-3H-Benzothiazol-2-Ylidene)-Ureido]-Butyric Acid Methyl Ester | Benzothiazole Integration, Methyl Ester Modification | (L)-Valine | 24% | nih.gov, mdpi.com |

| 2-(3-Benzothiazol-2-Yl-Isoureido)-3-Methyl-Butyric Acid Methyl Ester | Benzothiazole Integration, Methyl Ester Modification | (L)-Valine | 66% | mdpi.com |

| 3-Methyl-2-[2-Methyl-3-(3-Methyl-3H-Benzothiazol-2-Ylidene)-Isothioureido]-Butyric Acid Methyl Ester | Benzothiazole Integration, Methyl Ester Modification | (L)-Valine | 8% | mdpi.com |

| 3-methyl-2-(3-phenyl-ureido)-butyric acid methyl ester | Aryl (Phenyl) Incorporation, Methyl Ester Modification | Valine | N/A |

Influence of Functional Groups on Biological Interactions

The biological activity of a molecule is intrinsically linked to its functional groups, which dictate its electronic, steric, and bonding characteristics. In derivatives of this compound, the ureido (-NH-CO-NH-) and carboxylic acid (-COOH) moieties are primary sites for modification, as they are key participants in intermolecular interactions such as hydrogen bonding.

Research into related ureido-acid derivatives has shown that these groups are critical for molecular recognition and function. The ureido group, with its capacity to act as both a hydrogen bond donor and acceptor, can anchor a molecule within the active site of an enzyme or receptor. Studies on various ureido derivatives have demonstrated that modifications can significantly impact biological outcomes. For instance, the synthesis of benzothiazole-urea derivatives, where the urea linkage is a central pharmacophoric element, has been explored for developing compounds with potential anticonvulsant activity. derpharmachemica.com In these designs, the urea moiety facilitates key binding interactions within the target enzyme. derpharmachemica.com

Furthermore, investigations into derivatives of chiral amino acids have led to the creation of compounds featuring isothiourea, urea, and methylamide groups. nih.gov These functional groups provide essential coordinating sites and hydrogen bonding capabilities required for interaction with biomolecules. nih.gov For example, converting the carboxylic acid to a methyl ester can alter the molecule's polarity and its ability to interact with charged residues in a binding pocket. researchgate.net The strategic introduction of different functional groups allows for the systematic probing of a biological target to map out key interaction points and enhance potency. ashp.org

| Scaffold Component | Modification Example | Resulting Functional Group | Potential Influence on Biological Interactions |

|---|---|---|---|

| Carboxylic Acid | Esterification with Methanol | Methyl Ester | Removes negative charge, increases lipophilicity, may alter interactions with charged residues. researchgate.net |

| Urea Moiety | Substitution with Isothiourea | Isothiourea | Alters hydrogen bonding capacity and geometry, provides different coordination sites for metal ions. nih.gov |

| Urea Moiety | N-methylation | N-methyl Urea | Reduces hydrogen bond donor capacity, can introduce steric hindrance or create new van der Waals interactions. nih.gov |

| Valine Side Chain | Attachment of a Benzothiazole Ring | Benzothiazole Derivative | Introduces a larger, aromatic system, potentially creating new pi-stacking interactions and altering the overall shape and lipophilicity. derpharmachemica.com |

Impact of Stereochemistry on Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamental to all biological processes and is highly dependent on the three-dimensional structure of the interacting partners. researchgate.net For chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon (C2), stereochemistry is a critical determinant of biological activity. The spatial arrangement of the isopropyl group, the ureido moiety, and the carboxylic acid around this chiral carbon dictates how the molecule can fit into a precisely shaped binding site on a protein or other biomolecule.

The synthesis of derivatives often starts from optically pure chiral amino acids to ensure that the final products have a defined stereochemistry. nih.gov Research on the synthesis of isothiourea and urea derivatives from chiral amino acids has confirmed that reactions can be carried out without altering the configuration of the chiral center, yielding optically pure compounds. nih.gov This stereochemical integrity is crucial because enantiomers of a chiral drug can have vastly different biological activities. One enantiomer may bind with high affinity to a receptor, while the other may be completely inactive or even interact with a different target. science.gov

The fixed conformation of diastereomeric complexes, often ensured by multipoint interactions, plays a significant role in achieving effective enantiomeric recognition. mdpi.com In the context of this compound analogs, the specific (R) or (S) configuration determines the orientation of the key functional groups, influencing their ability to form the necessary hydrogen bonds and other non-covalent interactions for a stable and effective binding event. science.gov

| Aspect | Description | Implication for this compound Analogs |

|---|---|---|

| Chiral Center | The C2 carbon, bonded to four different groups (H, COOH, Isopropyl, Ureido group). | Results in two enantiomers, (2R)- and (2S)-3-methyl-2-ureido-butyric acid. |

| Enantiomeric Specificity | Biological targets (enzymes, receptors) are chiral and will preferentially bind to one enantiomer over the other. researchgate.net | One enantiomer will exhibit the desired biological effect with higher potency, while the other may be less active or inactive. |

| Conformational Restriction | The molecule's structure can be designed to be more rigid, locking it into a bioactive conformation. | Analogs with restricted conformations can provide a better fit to the target, potentially increasing affinity and selectivity. |

| Diastereomers | Introducing a second chiral center into an analog creates diastereomers. | Diastereomers have different physical properties and often vastly different biological activities, allowing for further optimization of target binding. researchgate.net |

Lipophilicity and Binding Affinity Modulations

Lipophilicity, the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target. For derivatives of this compound, modulating lipophilicity is a key strategy for optimizing therapeutic potential.

Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), describes the strength of the interaction between a ligand and its target. This affinity is governed by the sum of all intermolecular forces, including hydrophobic interactions, which are directly related to lipophilicity.

One clear example of this principle is seen in the development of analogs of the GnRH antagonist degarelix (B1662521). nih.gov In these studies, researchers introduced urea moieties and modulated hydrophobicity by acylating the N-terminus with different groups, including butyric acid. nih.gov These modifications were designed to strike an optimal balance between hydrophilicity and hydrophobicity. The results showed a direct correlation between these structural changes and the binding affinity for the GnRH receptor, as measured by IC50 values. nih.gov

| Analog Series | Structural Modification | Effect on Lipophilicity | Observed Impact on Binding Affinity/Biological Profile |

|---|---|---|---|

| Degarelix Analogs nih.gov | Acylation of N-terminus with butyric or octanoic acid. | Increased lipophilicity/hydrophobicity. | Modulated the balance between hydrophilicity and hydrophobicity to optimize receptor binding affinity (IC50). nih.gov |

| Degarelix Analogs nih.gov | Introduction of hydroxy- or methoxy-carbamoyl moieties. | Increased hydrophilicity. | Resulted in analogs with higher water solubility and varying durations of action, with some equipotent to degarelix in vitro. nih.gov |

| PSMA Radioligands researchgate.net | Conjugation to 4-(p-iodophenyl)butyric acid. | Significantly increased lipophilicity. | Conferred high binding affinity to serum albumin, improving bioavailability and residence time in blood. researchgate.net |

| FGFR Inhibitors google.com | Structural modifications to alter activity for VEGFR2 or FGFR. | Altered to favor FGFR binding. | Designed to achieve at least 10-fold greater affinity for Fibroblast Growth Factor Receptors (FGFR) compared to Vascular Endothelial Growth Factor Receptors (VEGFR2). google.com |

The Intricate Dance of this compound in Biological Systems

The compound this compound, a derivative of the amino acid valine, is emerging as a molecule of interest in the study of cellular biochemistry. Its unique structure, featuring a ureido group, allows it to participate in a variety of biological and biochemical functions, from modulating enzyme activity to potentially playing a role in metabolic pathways.

Biological and Biochemical Functions and Molecular Interactions

The biological significance of this compound is intrinsically linked to its chemical structure, which facilitates interactions with various biomolecules, particularly enzymes. These interactions can influence metabolic processes and cellular signaling.

Enzyme Modulation and Kinetics

The presence of the ureido group is central to the compound's ability to modulate enzyme activity. This functional group can participate in hydrogen bonding, a key mechanism in the binding of molecules to the active sites of enzymes.

The ureido moiety of molecules similar to this compound has been shown to be crucial for binding to enzyme active sites. nih.gov The carbonyl oxygen and the two –NH groups of the ureido group can act as hydrogen bond acceptors and donors, respectively. nih.gov This allows for the formation of multiple hydrogen bonds with amino acid residues in the active site of an enzyme. nih.govnih.gov For instance, in the binding of biotin (B1667282) to avidin (B1170675) and streptavidin, the ureido group forms five hydrogen bonds with key residues, a cooperative interaction that significantly contributes to the high-affinity binding. nih.gov This principle of hydrogen bonding by the ureido group is a fundamental aspect of how this compound and related compounds can interact with and influence the function of enzymes. nih.govscholaris.ca

Research has shown that N-carbamoyl-D-amino acid amidohydrolases can hydrolyze a variety of N-carbamoyl-D-amino acids to produce the corresponding D-amino acids. nih.gov These enzymes exhibit a strict stereoselectivity, only acting on the D-enantiomer of the N-carbamoyl amino acid. nih.gov The substrate specificity of these enzymes often favors N-carbamoyl-D-amino acids with hydrophobic side chains. nih.gov Given that this compound is an N-carbamoyl derivative of valine (which has a hydrophobic isopropyl side chain), it is a potential substrate for this class of enzymes. The interaction would involve the hydrolysis of the ureido group, releasing the D-form of 3-methyl-2-amino-butyric acid, ammonia, and carbon dioxide. nih.gov This modulation of hydrolase activity is a key area of investigation for the biological role of this compound.

The structural features of this compound and its derivatives suggest they may act as enzyme inhibitors. The ureido group can mimic the transition state of a substrate, allowing the compound to bind to the active site of an enzyme and block its activity. nih.gov For example, substituted ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov Similarly, acyl ureas have been discovered as inhibitors of glycogen (B147801) phosphorylase, a key enzyme in glucose homeostasis. nih.gov These findings highlight the potential for ureido-containing compounds like this compound to be developed as specific enzyme inhibitors. nih.govnih.gov

Participation in Metabolic Pathways

Beyond direct enzyme modulation, this compound is believed to participate in broader metabolic pathways, particularly those involving amino acids and energy balance.

As a derivative of the branched-chain amino acid valine, this compound is intrinsically linked to amino acid metabolism. wikipedia.org The degradation of valine involves the enzyme 3-methyl-2-oxobutanoate (B1236294) dehydrogenase. wikipedia.org The presence of this compound could potentially influence this and other pathways of amino acid catabolism and synthesis. The hydrolysis of this compound by enzymes like N-carbamoyl-D-amino acid amidohydrolase would directly feed into the pool of D-amino acids, which have their own distinct metabolic roles. nih.gov

The metabolism of butyric acid and its derivatives is connected to energy homeostasis. nih.govresearchgate.net Butyrate itself is a short-chain fatty acid that serves as an energy source. nih.gov Furthermore, compounds that modulate the activity of enzymes like the PPARs (peroxisome proliferator-activated receptors) can have significant effects on lipid metabolism and energy balance. nih.gov Given that some ureido-containing compounds have been shown to activate PPARs, it is plausible that this compound could have a role in these energy-regulating pathways. nih.gov

Biological and Biochemical Functions and Molecular Interactions

Participation in Metabolic Pathways

Metabolic Incorporation Studies (e.g., Isotope-Labeled Tracers)

The metabolic fate and incorporation of small molecules like 3-Methyl-2-ureido-butyric acid are often investigated using stable isotope tracers. nih.gov This technique allows researchers to track the journey of a compound through various metabolic pathways within a biological system. chromservis.eu Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are non-radioactive and can be incorporated into the chemical structure of the compound of interest. nih.gov When these labeled compounds are introduced into cell cultures or administered in vivo, their metabolic products can be identified and quantified using mass spectrometry, providing a dynamic map of metabolic flux. nih.govchromservis.eu

While direct metabolic incorporation studies specifically for this compound are not extensively documented in the reviewed literature, the methodology for such an investigation is well-established. nih.gov Given that this compound is a ureido derivative of the branched-chain amino acid valine, tracer studies would be crucial to understanding its relationship with valine catabolism. wikipedia.org The catabolism of valine begins with its transamination to its corresponding α-keto acid, α-ketoisovalerate (also known as 3-methyl-2-oxobutanoate), which is then further metabolized. wikipedia.orgnih.gov

An experimental design to trace the metabolic incorporation of this compound would likely involve synthesizing a version labeled with a stable isotope, such as ¹³C. This labeled tracer could then be introduced to an in vitro system, like isolated hepatocytes or kidney cells, or used in in vivo animal models. nih.gov Subsequent analysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) would aim to identify labeled metabolites, revealing whether the compound is metabolized through the valine degradation pathway or other biochemical routes. Such studies are essential to distinguish between the production and consumption of metabolites, providing a richer understanding of metabolic regulation than simply measuring static metabolite concentrations. chromservis.eu

Table 1: Hypothetical Experimental Design for Isotope-Labeled Tracer Study of this compound

| Parameter | Description | Rationale/Objective | References |

| Isotopic Tracer | 3-Methyl-2-ureido-[¹³C₅]-butyric acid | Use a stable, non-radioactive isotope to label the carbon backbone. | nih.govchromservis.eu |

| Model System | Isolated rat hepatocytes or kidney tubules | These are primary sites for amino acid and xenobiotic metabolism. Valine catabolism intermediates are processed in the liver. | nih.gov |

| Experimental Condition | Incubation of the model system with the isotopic tracer at various concentrations and time points. | To determine the rate and extent of metabolic conversion and identify downstream metabolites. | nih.govnih.gov |

| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | To separate and quantify the labeled tracer and any resulting labeled metabolites from the complex biological matrix. | chromservis.eu |

| Primary Endpoint | Identification and quantification of ¹³C-labeled metabolites (e.g., labeled valine, α-ketoisovalerate). | To elucidate the specific metabolic pathways the compound enters and to determine its rate of turnover. | nih.govnih.gov |

Cellular Signaling Pathway Modulation

The ability of a compound to modulate cellular signaling pathways is fundamental to its biological activity. While specific studies detailing the modulation of signaling pathways by this compound are not prominent in the available literature, the activities of structurally related molecules provide a basis for potential interactions. Compounds containing a ureido group have been investigated for their ability to act as enzyme inhibitors or receptor modulators. ontosight.aiontosight.ai The ureido moiety can form hydrogen bonds with the active sites of enzymes, potentially influencing their catalytic activity and, consequently, the signaling pathways they regulate.

The activation of cellular signaling pathways is a complex process often initiated by the binding of a ligand to a receptor, triggering a cascade of intracellular events, frequently involving protein phosphorylation by kinases. nih.gov The modulation of these pathways can affect a wide range of cellular processes, including proliferation, apoptosis, and inflammation. nih.govfrontiersin.org For instance, various natural and synthetic compounds are known to target key signaling pathways such as the NF-κB, PI3K/Akt, and MAPK pathways, which are often dysregulated in disease states. frontiersin.org

Given its structure as a ureido-amino acid, this compound could potentially interact with targets involved in amino acid sensing or transport, or with enzymes that process amino acid derivatives. ckisotopes.com For example, short-chain fatty acids, which are also microbial metabolites, are known to act as signaling molecules by activating G-protein coupled receptors like FFAR2 and FFAR3, thereby influencing immune responses and energy metabolism. nih.gov Research into the specific protein targets of this compound is necessary to determine which, if any, signaling cascades it directly modulates.

Table 2: Examples of Cellular Signaling Modulation by Structurally Related Compounds

| Compound Class/Example | Signaling Pathway(s) Modulated | Observed Effect | References |

| Ureido-containing compounds (general) | Potential for enzyme/receptor modulation | The ureido group can form hydrogen bonds, suggesting potential as inhibitors or modulators of proteins involved in signaling. | ontosight.ai |

| Chrysin (flavonoid) | NF-κB, PI3K/Akt, p38 MAPK | Suppresses colon cancer cell growth; induces apoptosis. | frontiersin.org |

| Wogonin (flavonoid) | NF-κB/Bcl-2 | Decreases invasion and proliferation of hepatocellular carcinoma cells. | frontiersin.org |

| Short-Chain Fatty Acids (e.g., butyrate) | FFAR2/FFAR3 (GPCRs) | Modulation of immune response, energy metabolism, and intestinal homeostasis. | nih.gov |

Broader Implications in Biochemical Research

The study of this compound holds several broader implications for biochemical research, primarily stemming from its identity as a modified amino acid. Its structure suggests a direct intersection with the metabolism of branched-chain amino acids (BCAAs), particularly valine. wikipedia.org Therefore, it could serve as a valuable chemical tool to probe the regulation of BCAA catabolic pathways. nih.gov Understanding how such modified amino acids are processed could provide insight into metabolic dysregulation observed in certain diseases.

Furthermore, the compound is an example of a carbamoylated amino acid. Carbamoylation is a non-enzymatic post-translational modification that can alter the structure and function of proteins. Research into carbamoylated compounds is significant, as this modification has been linked to conditions like uremia and aging. Studying synthetic ureido-amino acids like this compound could help elucidate the fundamental biochemical consequences of this type of modification on protein interactions and cellular metabolism.

Finally, compounds containing ureido groups are frequently explored in medicinal chemistry for their potential as enzyme inhibitors. ontosight.ai The investigation of this compound and its analogs could lead to the discovery of novel modulators of enzymes involved in amino acid metabolism or other key cellular processes. Its chirality, indicated by the presence of stereocenters, is also significant, as different enantiomers of a compound often exhibit vastly different biological activities. michberk.commdpi.com Future research comparing the biological effects of the different stereoisomers of this compound would be essential for understanding its structure-activity relationship.

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Methyl-2-ureido-butyric acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H-NMR Spectroscopy: In ¹H-NMR spectroscopy, the chemical shifts and coupling constants of the protons reveal their chemical environment and proximity to other protons. For the core "this compound" structure, the following proton signals are expected: a doublet for the α-proton on the second carbon, a multiplet for the β-proton on the third carbon, and distinct signals for the two methyl groups, which would appear as doublets. The protons of the ureido group (-NH-CO-NH₂) would likely appear as broad singlets, and the carboxylic acid proton would also be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. Key signals for this compound would include resonances for the carboxylic carbon, the carbonyl carbon of the ureido group, the α- and β-carbons, and the two methyl carbons.

The following table presents the ¹H and ¹³C NMR data for the analogous compound, (S)-3-Methyl-2-(3-phenylureido)butanoic acid, which can serve as a reference. shd-pub.org.rs

| Atom | ¹H-NMR Chemical Shift (δ / ppm) | ¹³C-NMR Chemical Shift (δ / ppm) |

| Carboxylic Acid (COOH) | 12.68 (s, 1H) | 174.3 |

| Ureido (NH) | 8.61 (s, 1H), 6.39 (d, 1H, J = 8.8 Hz) | - |

| Cα-H | 4.09–4.13 (m, 1H) | 57.6 |

| Cβ-H | 2.04–2.10 (m, 1H) | 30.7 |

| Methyl (CH₃) | 0.91 (d, 3H, J = 6.8 Hz) | 19.7 |

| Methyl (CH₃) | 0.86 (d, 3H, J = 6.8 Hz) | 18.0 |

| Ureido (C=O) | - | 155.5 |

| Phenyl Group | 7.36 (d, 2H), 7.21 (t, 2H), 6.89 (t, 1H) | 140.7, 129.2, 121.7, 117.9 |

| Data for (S)-3-Methyl-2-(3-phenylureido)butanoic acid in DMSO-d₆. shd-pub.org.rs The phenyl group signals are included for completeness of the reference compound data. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the carboxylic acid and ureido moieties.

Based on data from the analogous compound, (S)-3-Methyl-2-(3-phenylureido)butanoic acid, the following IR absorption bands are expected shd-pub.org.rs:

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹. In the reference compound, a broad peak was noted at 2626 cm⁻¹. shd-pub.org.rs

N-H stretch (Ureido): One or two sharp to broad bands in the region of 3200-3500 cm⁻¹. The reference spectrum showed a peak at 3396 cm⁻¹. shd-pub.org.rs

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹. For the reference compound, this appeared at 1709 cm⁻¹. shd-pub.org.rs

C=O stretch (Ureido, Amide I): A strong, sharp band typically around 1630-1680 cm⁻¹. The reference compound exhibited a peak at 1673 cm⁻¹. shd-pub.org.rs

N-H bend (Ureido, Amide II): A band in the region of 1510-1570 cm⁻¹. The reference compound showed a band at 1567 cm⁻¹. shd-pub.org.rs

C-H stretch (Alkyl): Bands in the region of 2850-3000 cm⁻¹. A peak at 2967 cm⁻¹ was observed in the reference data. shd-pub.org.rs

The following table summarizes the expected key IR absorption bands for this compound based on the provided reference data. shd-pub.org.rs

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Reference Data (cm⁻¹) shd-pub.org.rs |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | 2626 |

| Ureido | N-H Stretch | 3200-3500 | 3396 |

| Carboxylic Acid | C=O Stretch | 1700-1725 | 1709 |

| Ureido | C=O Stretch (Amide I) | 1630-1680 | 1673 |

| Ureido | N-H Bend (Amide II) | 1510-1570 | 1567 |

| Alkyl | C-H Stretch | 2850-3000 | 2967 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Molecular Weight and Fragmentation Pattern Analysis

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight of 160.171. scbt.com The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include:

Loss of the carboxylic acid group: Cleavage of the bond between the α-carbon and the carboxyl group.

Decarboxylation: Loss of CO₂ from the molecular ion.

Cleavage of the ureido group: Fragmentation within the ureido moiety can lead to several characteristic ions.

Loss of the isopropyl group: Cleavage of the bond between the β-carbon and the isopropyl group.

The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification

LC-MS/MS is the method of choice for the sensitive and specific quantification of metabolites like this compound in complex biological matrices such as plasma and urine. nih.govnih.gov The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A typical LC-MS/MS workflow for quantifying this compound would involve the following steps:

Sample Preparation: This often includes protein precipitation followed by derivatization to improve the chromatographic and mass spectrometric properties of the analyte. A common derivatizing agent for short-chain fatty acids and related compounds is 3-nitrophenylhydrazine (B1228671) (3-NPH). docbrown.info

Chromatographic Separation: The derivatized analyte is separated from other matrix components using a reversed-phase HPLC column. nih.govnih.gov

Mass Spectrometric Detection: The analyte is ionized, typically using electrospray ionization (ESI), and detected in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M-H]⁻ or [M+H]⁺ of the derivatized compound) is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and reduces background noise.

The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response. nih.gov

Chromatographic Separations

Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or biological samples prior to analysis. The choice of chromatographic method depends on the polarity of the compound and the nature of the sample matrix.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used technique for the separation of moderately polar to nonpolar compounds. For this compound, a C18 or similar stationary phase would be suitable, with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for the separation of highly polar compounds that are poorly retained in reversed-phase systems. Given the polar nature of the carboxylic acid and ureido groups, HILIC could be an effective separation strategy. Stationary phases for HILIC often contain polar functional groups like amide or ureido moieties. nih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since this compound contains a carboxylic acid group, it can be separated using anion-exchange chromatography.

The selection of the appropriate chromatographic method and conditions is critical for achieving the necessary resolution and purity for subsequent analytical characterization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) serves as a foundational technique for the separation of non-volatile and thermally labile compounds like this compound from complex biological samples. While specific HPLC methods dedicated solely to this compound are not extensively detailed in the literature, the principles of its separation can be inferred from methods used for similar organic acids. Typically, reversed-phase chromatography is employed, utilizing a C18 column. The mobile phase usually consists of an aqueous component, often with a buffer like ammonium (B1175870) formate (B1220265) or formic acid to control the pH, and an organic modifier such as acetonitrile or methanol. The pH is a critical parameter, as it influences the ionization state of the carboxylic acid group, thereby affecting its retention on the column. Detection is often achieved using a UV detector, although this method may lack the specificity and sensitivity provided by mass spectrometry.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For enhanced sensitivity and specificity, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) has become the gold standard for the analysis of this compound. This technique offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower limits of detection.

The UHPLC separation is typically performed on a reversed-phase column, similar to HPLC, but with smaller particle sizes (typically ≤ 2 µm) that allow for higher efficiency. The separated analyte is then introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for this type of molecule, usually operated in negative ion mode to detect the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) is frequently used for quantification, providing an additional layer of specificity. In this mode, the precursor ion corresponding to this compound is selected and fragmented, and a specific product ion is monitored for quantification. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces chemical noise and matrix interference.

Table 1: Illustrative UHPLC-MS Parameters for Metabolite Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS Analysis | Tandem MS (MS/MS) |

| Monitored Transition | Specific precursor ion > product ion for this compound |

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For this compound, derivatization can enhance its chromatographic behavior and detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, which is another common platform for metabolic profiling.

The carboxylic acid group of this compound is a primary target for derivatization. Silylation is a common strategy, where active hydrogens on the carboxylic acid and ureido groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. This process increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis.

For LC-MS based methods, while often not essential, derivatization can be employed to improve ionization efficiency or to introduce a specific chemical tag for targeted analysis. Probes that react selectively with the carboxylic acid moiety can enhance the compound's response in the mass spectrometer.

Isotope-Labeled Internal Standards for Quantification

Accurate quantification in complex biological matrices is often challenged by matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. To correct for these variations and for any loss during sample preparation, a stable isotope-labeled internal standard (SIL-IS) is ideally used.

A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For this compound, an ideal internal standard would be, for example, this compound-d₃. This standard is chemically identical to the analyte and will behave in the same way during sample extraction, chromatography, and ionization. However, it can be distinguished by the mass spectrometer due to its higher mass. By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the ratio of the endogenous analyte to the internal standard can be used to calculate the precise concentration of the analyte, thereby ensuring high accuracy and precision.

Method Validation and Reproducibility in Quantification

A fully validated analytical method is essential for its application in a clinical or research setting. Method validation for the quantification of this compound ensures that the analytical procedure is reliable and reproducible. Key validation parameters include:

Linearity: Demonstrating that the method's response is proportional to the concentration of the analyte over a specific range. This is assessed by analyzing a series of calibration standards.

Accuracy: The closeness of the measured concentration to the true value. It is typically evaluated by analyzing quality control (QC) samples with known concentrations.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous sample. It is usually expressed as the coefficient of variation (%CV) and is assessed at different concentrations (intra-day and inter-day precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is particularly important in complex matrices like urine.

Matrix Effect: The effect of co-eluting, interfering substances on the ionization of the analyte. It is assessed by comparing the response of the analyte in a pure solution to its response in a sample matrix.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Ensuring these parameters meet predefined acceptance criteria is crucial for the confident use of the analytical method for diagnostic and research purposes.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to study ureido-containing compounds to understand their stability, reactivity, and electronic properties. researchgate.netresearchgate.net DFT calculations, often complemented by Time-Dependent DFT (TD-DFT), provide a comprehensive view of molecular orbitals and energy gaps. researchgate.netoup.com

Ureidopeptidomimetics (UPMs), the class of compounds to which 3-Methyl-2-ureido-butyric acid belongs, have been the subject of detailed DFT analysis. researchgate.netoup.com These molecules, which feature a ureido group in their backbone, are recognized for their stability and unique electronic characteristics. researchgate.net Studies on UPM models investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical indicators of electronic stability and reactivity. researchgate.netoup.com

For instance, calculations on a base UPM model show how these energy levels are stabilized when moving from the gas phase to a polar solvent like water. This stabilization enhances the molecule's electronic stability. researchgate.netoup.com The introduction of different electron-donating or electron-accepting functional groups can further tune these properties. researchgate.netoup.com

Table 1: HOMO-LUMO Energy Levels of a Ureidopeptidomimetic (UPM) Model in Gas vs. Aqueous Phase

| Phase | HOMO Energy (eV) | LUMO Energy (eV) |

| Gas Phase | -6.8646 | -0.3957 |

| Aqueous Phase | -6.9027 | -0.4248 |

| Data sourced from DFT calculations on UPM models, indicating stabilization in a polar solvent environment. researchgate.netoup.com |

Charge Transfer (CT) Properties

The electronic structure of ureidopeptidomimetics facilitates intramolecular charge transfer (CT), a property that is fundamental to their potential application in molecular electronics. researchgate.netresearchgate.net

In ureidopeptidomimetic systems, the ureido group typically acts as an electron donor, while a carboxylate entity at the other end of the molecule functions as an electron acceptor. researchgate.netresearchgate.net Excitation studies using TD-DFT and CASSCF computations confirm the viability of this charge transfer. researchgate.net The most intense absorption band in the electronic spectrum of these models often corresponds to a charge transfer from the π orbital of the ureido group to the π* orbital of the carboxylate group. researchgate.netresearchgate.net This inherent donor-acceptor dynamic is a key feature of the molecule's electronic behavior and can be modulated by modifying the functional groups at either the donor or acceptor end. researchgate.netresearchgate.net

Hole Migration Dynamics

Following ionization (the removal of an electron), the resulting positive charge, or "hole," is not necessarily static. The study of its movement, known as hole migration, is crucial for understanding charge transduction capabilities in molecular systems. researchgate.netnih.gov

To investigate these ultrafast dynamics, researchers employ time-resolved simulations. researchgate.netuniversite-paris-saclay.fr Specifically, DFT-based wave-packet propagation has been used to analyze the possibility of hole migration following ionization in ureidopeptidomimetic models. researchgate.netresearchgate.net

These simulations reveal that a hole generated at the ureido (donor) end of the molecule is mobile and evolves over time. researchgate.netresearchgate.netscite.ai In contrast, a hole generated at the carboxylate (acceptor) end does not migrate. researchgate.netresearchgate.netscite.ai This unidirectional charge evolution is a distinct feature compared to natural oligopeptides like glycine, where migration can occur from either end. researchgate.netresearchgate.net The process is extraordinarily fast, reflecting the material's charge transduction ability. researchgate.netresearchgate.net

Table 2: Simulated Hole Migration Dynamics in Ureidopeptidomimetics

| Event Location | Dynamics | Timescale (femtoseconds) | Simulation Method |

| Ionization at Ureido End | Hole evolves and migrates | ~2–5 fs | DFT-based Wave-Packet Propagation |

| Ionization at Carboxylate End | Hole does not migrate | N/A | DFT-based Wave-Packet Propagation |

| Data reflects the findings from time-resolved simulations on ureidopeptidomimetic models. researchgate.netresearchgate.net |

Molecular Docking for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). kobe-u.ac.jp This method is instrumental in structure-based drug design for estimating the strength of interaction, or binding affinity, between the two molecules. kobe-u.ac.jpderpharmachemica.com

While specific docking studies for this compound were not prominently identified, the methodology has been applied to structurally related compounds containing the core ureido (-NH-CO-NH-) functionality to explore their potential as inhibitors of various enzymes. For example, molecular docking studies have been performed on benzothiazole (B30560) urea (B33335) derivatives to predict their binding interactions with the γ-amino butyric acid amino transferase (GABA-AT) enzyme, a target for anticonvulsant drugs. derpharmachemica.com Similarly, the technique has been used to calculate potential binding poses for ureido-based inhibitors targeting enzymes in parasites like Trypanosoma brucei. nih.gov These studies use scoring functions to evaluate how well the ligand fits into the active site of the protein, providing insights that guide the design of more potent and selective therapeutic agents. derpharmachemica.comnih.gov

Ligand Binding Site Predictions

The prediction of a ligand's binding site is a foundational step in structure-based drug design and molecular biology research. Algorithms for this purpose often combine geometric analysis of the protein's surface to find pockets or cavities with energetic calculations or evolutionary conservation data.

While specific studies predicting the binding site for this compound are not prominently documented, analysis of homologous enzymes that bind similar ligands provides a strong predictive model. A relevant analogue is N-carbamoyl-D-valine, which differs from this compound (a ureido derivative of valine) primarily by the stereochemistry and is known to be a substrate for enzymes like N-carbamoyl-D-amino acid amidohydrolase (DCase).

Modeling studies based on the crystal structure of DCase with its substrate, N-carbamoyl-D-valine, have elucidated the key features of the active site. mdpi.com This active site provides a blueprint for a putative binding pocket for this compound in a similar enzyme. The binding site is characterized by specific amino acid residues positioned to recognize and coordinate the different parts of the ligand.

Table 1: Key Residues in the Putative Binding Site for this compound based on Homologous DCase Enzyme

| Residue | Function in Binding Site |

|---|---|

| Arginine (Arg175 / Arg176) | Forms the carboxyl-binding site, coordinating the substrate's α-carboxyl group. |

| Asparagine (Asn173) | Acts as a "chiral discrimination gate," potentially enforcing specificity for a particular stereoisomer. |

| Phenylalanine (Phe234) | Contributes to a hydrophobic pocket that accommodates the ligand's side chain. |

Interactions with Specific Enzymes (e.g., γ-amino butyric acid aminotransferase - GABA-AT)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a critical enzyme in the metabolism of the neurotransmitter GABA. Based on the available scientific literature from the performed searches, there are no documented computational or experimental studies detailing the direct interaction between this compound and γ-amino butyric acid aminotransferase. Further research would be required to determine if any interaction occurs and to characterize the molecular details of such a binding event.

Prediction of Binding Affinity and Molecular Recognition

Molecular recognition refers to the specific set of non-covalent interactions between a ligand and its binding site, which governs the stability and specificity of the complex. The prediction of binding affinity (quantified by metrics like the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) is a primary goal of molecular modeling.

Direct quantitative predictions of the binding affinity for this compound are not available in the reviewed literature. However, the molecular recognition patterns can be inferred from the detailed interactions observed in the homologous N-carbamoyl-D-valine/DCase system. Molecular dynamics simulations of this complex show that the ligand adopts a very specific orientation, or binding pose, within the active site. This precise positioning is a hallmark of efficient molecular recognition and is a prerequisite for high binding affinity and, in the case of enzymes, catalytic activity. The reported turnover rates (kcat) for valine derivatives in this enzyme, which exceed 150 s⁻¹, suggest a highly efficient binding and recognition process.

The key interactions that define this molecular recognition include:

Hydrophobic Interactions: The isopropyl side chain of the valine moiety fits into a hydrophobic pocket created by residues such as Phenylalanine (Phe234) and Valine (Val236).

Electrostatic Interactions/Hydrogen Bonding: The negatively charged carboxyl group is stabilized by interactions with the positively charged side chains of two Arginine residues (Arg175 and Arg176). The ureido group is positioned to interact with the enzyme's catalytic machinery.

These specific interactions provide a strong basis for how this compound would be recognized by a homologous protein target.

Table 2: Predicted Molecular Recognition Interactions for this compound based on N-carbamoyl-D-valine Model

| Ligand Moiety | Interacting Enzyme Residue(s) | Type of Interaction |

|---|---|---|

| Isopropyl Side Chain | Phe234, Val236 | Hydrophobic |

| Carboxyl Group | Arg175, Arg176 | Electrostatic / Salt Bridge |

Enzymatic Biotransformations and Biocatalysis

Applications in Non-Proteinogenic Amino Acid Synthesis

3-Methyl-2-ureido-butyric acid is classified as a non-proteinogenic amino acid, a diverse group of amino acids not encoded in the standard genetic code. wikipedia.org These compounds are of significant interest in biotechnology and medicine, serving as building blocks for pharmaceuticals, agrochemicals, and modified peptides with enhanced properties. frontiersin.orgnih.gov The enzymatic synthesis of non-proteinogenic amino acids is a burgeoning field, as enzymes can create the desired stereochemistry with high precision, which is often a critical factor for biological activity. frontiersin.orgsemanticscholar.org

The synthesis of such amino acids often involves multi-enzyme cascade reactions, where a series of enzymes work sequentially to build the target molecule from simple precursors. frontiersin.orgmdpi.com This approach mimics natural metabolic pathways and can lead to high yields and purity. nih.gov While specific enzymatic routes for this compound are not extensively detailed in the literature, its structural similarity to other N-carbamoyl amino acids suggests its potential synthesis via established biocatalytic pathways. For instance, N-carbamoyl amino acids are known intermediates in the synthesis of optically pure amino acids using enzyme systems like the hydantoinase/carbamoylase process. frontiersin.org

Specific Enzyme Systems in Synthesis and Modification

The synthesis of ureido-derivatized amino acids can be achieved using specific enzyme classes that catalyze the formation or hydrolysis of the ureido group. These enzymes offer a high degree of specificity, acting on particular substrates to yield the desired product. wikipedia.orgnih.gov

Hydrolases are a major class of enzymes used in biotransformations, prized for their stability and lack of need for expensive cofactors. unipd.it Within this class, amidohydrolases (or amidases) are particularly relevant. These enzymes catalyze the hydrolysis of amide bonds. A specific type of amidohydrolase, N-carbamoyl-amino acid amidohydrolase (carbamoylase), is crucial in the production of amino acids. nih.gov

For example, N-carbamoyl-β-alanine amidohydrolase catalyzes the final step in pyrimidine (B1678525) degradation, hydrolyzing N-carbamoyl-β-alanine to β-alanine, CO₂, and NH₃. nih.govnih.gov Enzymes with similar functions, but acting on α-amino acid derivatives, are key components of the "hydantoinase process." In this industrial method, a hydantoinase first opens a hydantoin (B18101) ring to form an N-carbamoyl-amino acid, which is then hydrolyzed by a specific L- or D-N-carbamoylase to produce a stereochemically pure L- or D-amino acid. frontiersin.org The reverse reaction, the carbamoylation of an amino acid, or the specific modification of a precursor using an amidohydrolase, represents a plausible enzymatic route to this compound. The substrate specificity of amidohydrolases, such as those from Agrobacterium tumefaciens C58 or Rhizobium radiobacter, has been studied, showing they can accept a range of N-carbamoyl substrates, which could potentially include the precursor to this compound. nih.govresearchgate.net

Table 1: Relevant Hydrolase Sub-classes in Amino Acid Synthesis

| Enzyme Sub-class | EC Number | Typical Reaction | Relevance to this compound |

| Amidohydrolase | 3.5.1.- | Hydrolysis of amide bonds | Potential for synthesis or modification of the ureido group. |

| N-carbamoyl-β-alanine amidohydrolase | 3.5.1.6 | Hydrolysis of N-carbamoyl-β-amino acids | Demonstrates enzymatic activity on ureido-amino acid structures. nih.govnih.gov |

| N-carbamoyl-L-amino-acid hydrolase | 3.5.1.87 | Hydrolysis of N-carbamoyl-L-amino acids to L-amino acids | Key enzyme in the industrial hydantoinase process; could potentially act on this compound or its precursor. frontiersin.org |

Biocatalytic Approaches for Enhanced Efficiency and Selectivity

To make enzymatic processes industrially viable, biocatalytic approaches are continuously optimized for efficiency, selectivity, and sustainability. nih.govnih.gov These strategies include combining multiple enzymes in cascades and engineering enzymes for novel functions. nih.gov

Multi-enzyme cascades are highly efficient as they allow for sequential reactions in a single pot, which minimizes intermediate purification steps, reduces waste, and can overcome unfavorable reaction equilibria. frontiersin.orgnih.gov A potential cascade for this compound could involve an initial enzyme creating a precursor which is then acted upon by a carbamoylase or a similar enzyme.

Directed evolution and protein engineering are powerful tools used to tailor enzymes for specific industrial applications. nih.gov By introducing mutations into an enzyme's genetic code, its properties—such as substrate specificity, stability, or activity under process conditions—can be improved. An amidohydrolase or carbamoylase could be engineered to specifically accept 3-methyl-butyric acid derivatives, thus creating a highly selective and efficient catalyst for the production of this compound. researchgate.net

Enzyme Immobilization Techniques for Flow Chemistry

The transition from batch processing to continuous flow chemistry is a major trend in modern chemical manufacturing, offering better process control, safety, and efficiency. mdpi.com A key enabling technology for using enzymes in flow systems is immobilization. academie-sciences.frresearchgate.net Immobilization involves attaching or confining enzymes to a solid support material, which retains the enzyme within the reactor, allowing for its continuous reuse and simplifying product purification. e-asct.orgnih.gov

Several techniques exist for enzyme immobilization, each with distinct advantages.

Adsorption: Enzymes are physically bound to a carrier surface via weak forces like van der Waals or ionic interactions. This method is simple and generally preserves enzyme activity, but leakage can occur. academie-sciences.fre-asct.org

Covalent Bonding: Strong covalent bonds are formed between the enzyme and the support. This method provides very stable attachment with minimal leaching, though it can sometimes affect the enzyme's activity if the binding occurs at a critical site. mdpi.come-asct.org

Entrapment/Encapsulation: Enzymes are physically confined within the porous network of a polymer gel or a semi-permeable membrane. This protects the enzyme from the bulk environment but can introduce mass transfer limitations. mdpi.come-asct.org

Cross-Linking: Enzymes are linked to each other using a bifunctional reagent, forming aggregates (Cross-Linked Enzyme Aggregates or CLEAs). This is a carrier-free method that can result in highly stable biocatalysts. academie-sciences.fre-asct.org

These immobilized enzymes can be packed into a column or reactor, creating a packed-bed reactor. The substrate solution is then continuously passed through the reactor, where it is converted to the product. This setup would be ideal for the large-scale, cost-effective production of this compound using an immobilized hydrolase or other relevant enzyme. academie-sciences.frnih.gov

Table 2: Comparison of Enzyme Immobilization Techniques for Flow Chemistry